molecular formula C15H13Cl2NO2 B270468 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B270468
M. Wt: 310.2 g/mol
InChI Key: STYRLWGQVWXAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that are involved in the inflammatory response. By inhibiting COX, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide has also been shown to have antipyretic (fever-reducing) and antiplatelet (blood-thinning) effects. It has also been shown to have effects on the immune system, including the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used drug in scientific research due to its well-established pharmacological properties. It is relatively inexpensive and readily available, making it a convenient choice for many experiments. However, there are also some limitations to its use. For example, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to have some toxic effects on certain cell types, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of new formulations of the drug that could improve its efficacy or reduce its side effects. Another area of interest is the study of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide's effects on specific cell types or in specific disease models. Additionally, there is ongoing research into the mechanisms of action of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide, which could lead to the development of new drugs with similar properties.

Synthesis Methods

Diclofenac can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline to form 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide. The reaction is catalyzed by a base and involves the use of solvents such as dimethylformamide and acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its clinical applications, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide has also been used in scientific research to study the role of inflammation in various diseases.

properties

Product Name

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-20-13-6-4-12(5-7-13)18-15(19)8-10-2-3-11(16)9-14(10)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

STYRLWGQVWXAGW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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